3-Fluoro-4-(trifluoromethoxy)benzyl bromide CAS number
3-Fluoro-4-(trifluoromethoxy)benzyl bromide CAS number
An In-Depth Technical Guide to 3-Fluoro-4-(trifluoromethoxy)benzyl bromide
This guide provides a comprehensive technical overview of 3-Fluoro-4-(trifluoromethoxy)benzyl bromide, a fluorinated building block of significant interest to researchers, scientists, and professionals in drug development and materials science. We will delve into its chemical identity, properties, synthesis, applications, and safety protocols, offering field-proven insights and methodologies.
Chemical Identity and Physicochemical Properties
3-Fluoro-4-(trifluoromethoxy)benzyl bromide is a substituted aromatic halide. The presence of both a fluorine atom and a trifluoromethoxy group on the benzene ring imparts unique electronic and lipophilic characteristics, making it a valuable synthon in medicinal and materials chemistry.
The definitive Chemical Abstracts Service (CAS) number for 3-Fluoro-4-(trifluoromethoxy)benzyl bromide is 886499-04-3 .[1][2] Its molecular formula is C8H5BrF4O, and it has a molecular weight of approximately 273.02 g/mol .[1][2]
While extensive experimental data for this specific compound is not broadly published, we can infer its properties from the closely related and well-documented analogue, 4-(Trifluoromethoxy)benzyl bromide (CAS: 50824-05-0) .[3][4][5][6] The addition of a fluorine atom at the 3-position is expected to subtly influence the electron distribution and physical properties of the molecule.
Table 1: Physicochemical Properties of 4-(Trifluoromethoxy)benzyl bromide (CAS: 50824-05-0) as a Reference
| Property | Value | Source |
| Molecular Formula | C8H6BrF3O | [3][5][6] |
| Molecular Weight | 255.03 g/mol | [3][5][6] |
| Appearance | White or colorless to light yellow powder, lump, or clear liquid | [3][5] |
| Melting Point | 22-24 °C | [4][5][6] |
| Boiling Point | 79 °C at 9 mmHg; 82-84 °C at 10 mmHg | [5][6] |
| Density | ~1.58 - 1.594 g/mL at 25 °C | [5][6] |
| Refractive Index | n20/D 1.48 | [5][6] |
| Purity | Typically ≥ 98% (by GC) | [3][5] |
| Synonyms | α-Bromo-4-(trifluoromethoxy)toluene | [3][5] |
Expert Insight: The introduction of the 3-fluoro group in the target molecule (886499-04-3) would likely result in a slightly higher boiling point and density compared to the non-fluorinated analogue due to increased molecular weight and polarity. The electronic properties will also be modulated, potentially influencing its reactivity in subsequent synthetic steps.
Synthesis Methodology: A Generalized Approach
The synthesis of substituted benzyl bromides like 3-Fluoro-4-(trifluoromethoxy)benzyl bromide typically involves the radical bromination of the corresponding toluene derivative. This is a well-established transformation in organic chemistry.
Caption: Generalized workflow for the synthesis of the target compound.
Protocol: Radical Bromination of a Substituted Toluene
This protocol is a representative, self-validating procedure for the synthesis of benzyl bromides. The causality behind each step is explained to ensure reproducibility and safety.
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Reactor Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. The entire apparatus must be flame-dried and assembled under a positive pressure of nitrogen to create an inert atmosphere.
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Causality: Benzyl radical intermediates are highly reactive and can be quenched by atmospheric oxygen. Moisture sensitivity is also a concern for some reagents.[3]
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-
Charging the Reactor: The starting material, 3-fluoro-4-(trifluoromethoxy)toluene, is dissolved in a suitable inert solvent such as carbon tetrachloride or cyclohexane.
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Causality: The solvent must be inert to radical conditions and capable of dissolving the starting material.
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-
Addition of Reagents: N-Bromosuccinimide (NBS) is added as the bromine source, along with a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.
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Causality: NBS is a convenient and safer source of bromine radicals compared to elemental bromine. The initiator generates the initial radicals upon heating or UV irradiation to start the chain reaction.
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-
Reaction Initiation and Monitoring: The reaction mixture is heated to reflux (or irradiated with a UV lamp) to initiate the radical chain reaction. The reaction progress is monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to observe the consumption of the starting material.
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Causality: The reaction is typically complete when the starting material spot/peak is no longer visible. Over-bromination to form the dibromide is a potential side reaction if left for too long.
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Work-up: Upon completion, the mixture is cooled to room temperature. The succinimide byproduct is filtered off. The filtrate is then washed sequentially with water and brine to remove any remaining water-soluble impurities.
-
Causality: The aqueous washes are crucial for removing impurities and purifying the product.
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-
Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography if necessary.
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Causality: Removal of the solvent under vacuum is essential to isolate the product. Further purification ensures the removal of any side products.
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Applications in Research and Drug Development
Substituted benzyl bromides are versatile electrophilic building blocks. The trifluoromethoxy (-OCF3) group is particularly valued in medicinal chemistry as a "super-stable" alternative to a methoxy group and a lipophilic hydrogen bond acceptor. It often enhances metabolic stability and cell membrane permeability of drug candidates.[4]
The bromomethyl (-CH2Br) group is a reactive handle that readily participates in nucleophilic substitution reactions, allowing for the facile introduction of the 3-fluoro-4-(trifluoromethoxy)benzyl moiety into a larger molecular scaffold.[5]
Caption: Key application areas for the title compound.
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Pharmaceutical Synthesis: This compound serves as a key intermediate in the synthesis of various pharmaceutical agents.[5] The trifluoromethoxy group can improve the pharmacokinetic profile of a drug.[4]
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Agrochemical Research: It is used in the development of new herbicides, fungicides, and insecticides with potentially improved potency and stability.[4]
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Materials Science: The unique properties imparted by the fluorinated groups make it a valuable component in the creation of advanced materials, such as specialty polymers and coatings.[5]
Safety, Handling, and Storage
Hazard Identification: Based on data for analogous compounds, 3-Fluoro-4-(trifluoromethoxy)benzyl bromide should be considered a corrosive and lachrymatory substance. It is expected to cause severe skin burns and eye damage.[7][8][9]
Table 2: GHS Hazard Statements for Related Benzyl Bromides
| Hazard Code | Statement |
| H314 | Causes severe skin burns and eye damage |
| H290 | May be corrosive to metals |
This data is based on closely related compounds like 4-(Trifluoromethoxy)benzyl bromide.[3]
Handling Protocol:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, protective clothing, and eye/face protection (safety goggles and face shield).[7]
-
Ventilation: Use only under a chemical fume hood to avoid inhalation of vapors.[7][9]
-
Handling: Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[7]
First Aid Measures:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek immediate medical attention.[7][8]
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In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Seek immediate medical attention.[7][8]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor immediately.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[7][8]
Storage:
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Store in a cool, dry, and well-ventilated place.[9]
-
Keep the container tightly closed and store under an inert atmosphere as the compound is moisture-sensitive.[3][4]
-
Store locked up in a corrosives area.[8]
Conclusion
3-Fluoro-4-(trifluoromethoxy)benzyl bromide (CAS: 886499-04-3) is a highly valuable, fluorinated building block for advanced chemical synthesis. Its unique combination of a reactive benzyl bromide handle and the electronically modifying fluoro and trifluoromethoxy groups makes it a strategic component in the design of novel pharmaceuticals, agrochemicals, and materials. While detailed experimental data for this specific molecule is emerging, its properties and reactivity can be reliably inferred from its close structural analogues. Proper handling and storage are paramount due to its corrosive and lachrymatory nature. This guide provides the foundational knowledge for researchers to confidently and safely incorporate this potent synthon into their research and development programs.
References
-
Howei Pharm. CAS 886499-04-3 C8H5BrF4O 3-Fluoro-4-(trifluoromethoxy)benzyl bromide. [Link]
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Cheméo. Chemical Properties of 4-(Trifluoromethoxy)benzyl bromide (CAS 50824-05-0). [Link]
- Google Patents. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.
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